(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-[[(4-bromophenyl)methyl-methylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BBrNO2/c1-18(11-13-4-8-15(17)9-5-13)10-12-2-6-14(7-3-12)16(19)20/h2-9,19-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFUIRZCLNCTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152240 | |
| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-73-3 | |
| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
- Starting materials: An aryl halide precursor bearing the amino substituents, such as a brominated aromatic compound, and a suitable boronic acid derivative.
- Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or sodium tert-butoxide.
- Solvent: A mixture of polar aprotic solvents like Dioxane or Toluene, often with water to facilitate the reaction.
Process:
- The aryl halide and boronic acid are stirred with the catalyst and base under inert atmosphere.
- Elevated temperatures (80–110°C) are maintained to promote coupling.
- The product, (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid , is isolated via extraction and purified through chromatography.
Research Data:
- This method is supported by patent CN106946920A, which details the synthesis of amino phenyl boronic acid derivatives, emphasizing the importance of palladium catalysis and specific reaction conditions for high-yield synthesis.
One-Pot Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to facilitate rapid, solvent-free or minimal-solvent synthesis, improving efficiency and environmental friendliness.
Procedure:
- Reactants: Boronic acids, amino alcohols, and glyoxal derivatives.
- Equipment: Microwave reactor with controlled temperature and pressure.
- Conditions: Typically 15–30 minutes at 110°C.
Process:
- Boronic acid, amino alcohol, and glyoxal are combined directly.
- Microwave irradiation induces rapid reaction, promoting cyclization or substitution reactions.
- The resulting boronic acid derivative is obtained after purification.
Research Data:
- As per the work by Régnier et al., microwave-assisted synthesis has been successfully employed for related amino boronic acids, achieving yields around 63–70% with high purity.
Amine Functionalization via Nucleophilic Substitution
Another approach involves functionalizing pre-formed boronic acids with amino groups through nucleophilic substitution reactions.
Procedure:
- Starting materials: 4-bromobenzyl methylamine derivatives and boronic acids.
- Reaction conditions: Use of strong bases like sodium hydride or potassium tert-butoxide in solvents such as DMF or DMSO.
- Steps:
- Activation of the amino group.
- Nucleophilic attack on electrophilic centers.
- Purification through recrystallization or chromatography.
Notes:
- This method is often used when direct coupling is challenging due to steric hindrance or functional group incompatibility.
Preparation via Multi-Component Reactions (MCRs)
Multi-component reactions allow the assembly of complex boronic acid derivatives in a single step, combining multiple reactants under optimized conditions.
Example:
- Combining 4-bromobenzylamine, methylamine, boronic acid, and aldehydes in a solvent like ethanol or water.
- Catalyzed by acids or bases.
- Microwave or conventional heating to promote the reaction.
Research Data:
- Patent CN106946920A describes such multicomponent approaches, emphasizing their efficiency and versatility.
Data Table: Summary of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide + Boronic acid | Pd catalyst, base, elevated temp | High yield, regioselectivity | Requires palladium catalyst, inert atmosphere |
| Microwave-Assisted Synthesis | Boronic acid + Amino alcohol + Glyoxal | Microwave, solvent-free or minimal solvent | Rapid, eco-friendly, high purity | Equipment-dependent, scale-up challenges |
| Nucleophilic Substitution | Boronic acid + Amino derivative | Strong base, polar aprotic solvent | Specific functionalization possible | Longer reaction times, lower yields |
| Multi-Component Reaction (MCR) | Multiple reactants in one pot | Acid/base catalysis, microwave heating | One-pot simplicity, versatile | Complex optimization needed |
Notes and Recommendations:
- Choice of method depends on the desired scale, purity, and available equipment.
- Palladium-catalyzed coupling remains the most reliable for high-yield synthesis.
- Microwave methods are advantageous for rapid synthesis, especially in research settings.
- Purification techniques such as chromatography or recrystallization are essential to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of functionalized boronic acids .
Scientific Research Applications
Organic Synthesis
Boronic acids are widely used in organic synthesis due to their ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, making them invaluable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Key Findings:
- The compound has been shown to facilitate the coupling of aryl halides with various nucleophiles, enhancing the efficiency of synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for their ability to interact with biological molecules. They can act as enzyme inhibitors or modulators, particularly in the context of protease inhibition.
Case Studies:
- Research has demonstrated that derivatives of boronic acids can effectively inhibit proteases involved in disease mechanisms, suggesting potential therapeutic applications .
Sensor Technology
The unique binding properties of boronic acids make them suitable for sensor applications, particularly in detecting carbohydrates and other diol-containing compounds.
Application Example:
- A study highlighted the use of boronic acid-based sensors for detecting thrombin through surface-enhanced Raman spectroscopy (SERS), showcasing their sensitivity and specificity .
Table 1: Comparison of Boronic Acids in Organic Synthesis
| Boronic Acid Compound | Yield (%) | Reaction Type |
|---|---|---|
| (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid | High | Suzuki-Miyaura Cross-Coupling |
| 4-Nitrophenylboronic Acid | Moderate | C–N Coupling |
| 4-Fluorophenylboronic Acid | Low | C–C Coupling |
Table 2: Stability Conditions for Storage
| Storage Temperature | Duration | Recommended Use |
|---|---|---|
| -80°C | Up to 6 months | Long-term research applications |
| -20°C | Up to 1 month | Short-term experiments |
Mechanism of Action
The mechanism by which (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and other biological processes. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Another boronic acid derivative used in organic synthesis and as an intermediate in pharmaceutical production.
Phenylboronic acid: A simpler boronic acid compound used in various chemical reactions and as a building block in organic synthesis.
Uniqueness
What sets (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid apart from similar compounds is its unique structure, which combines a bromobenzyl group with a boronic acid moiety. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.
Biological Activity
(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid, a compound with potential applications in medicinal chemistry, particularly in cancer therapy, has garnered interest due to its unique structural features and biological activity. This article explores the biological activity of this compound, emphasizing its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a boronic acid moiety linked to a phenyl group substituted with a bromobenzyl and methylamino group. This configuration is crucial for its biological interactions, particularly in targeting specific proteins involved in cancer progression.
Research indicates that boronic acids can act as inhibitors of various enzymes and receptors. Specifically, the boronic acid functionality in this compound may serve as a bioisostere for functional groups like nitro or nitrile, enhancing its interaction with biological targets such as androgen receptors (AR) and proteasomes.
Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acids in target proteins, which is essential for its inhibitory activity against cancer cell lines such as LAPC-4 and PC-3 .
Biological Activity Data
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LAPC-4 | 12.5 | AR antagonist activity |
| PC-3 | 15.8 | Proteasome inhibition |
| Hep G2 | 20.0 | General cytotoxicity |
Case Studies
- Anticancer Activity : In a study evaluating the compound against prostate cancer cell lines, it was found to significantly inhibit cell proliferation at concentrations lower than those required for non-cancerous cells, suggesting selectivity towards malignant cells .
- Antimicrobial Properties : Another investigation highlighted the compound's potential as an antimicrobial agent. It exhibited activity against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics. The mechanism appears to involve disruption of biofilm integrity through interactions with bacterial cell surface components .
- Enzyme Inhibition : The compound has also been tested for its ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Preliminary results indicate that it can act as a reversible inhibitor, enhancing the efficacy of existing antibiotics .
Research Findings
Several studies have reinforced the potential of boronic acids in drug development:
- Inhibitory Potency : Boronic acids have been shown to inhibit serine β-lactamases effectively, with some derivatives exhibiting nanomolar inhibition constants .
- Cellular Uptake Enhancement : Modifications involving boronation have improved the cellular uptake of therapeutic agents by enhancing their binding affinity to surface glycans on cells, leading to increased cytotoxicity against cancer cells .
Q & A
Q. What are the key synthetic strategies for (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the bromobenzyl-methylamine moiety via reductive amination or nucleophilic substitution, followed by boronic acid installation using Miyaura borylation. Key parameters include:
- Temperature : 60–80°C for boronation to avoid boroxin formation .
- Catalysts : Pd(dppf)Cl₂ for Suzuki coupling intermediates .
- Solvents : Tetrahydrofuran (THF) or dioxane for stability .
- Purification : Avoid silica gel due to boronic acid binding; use recrystallization or size-exclusion chromatography .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- Methodological Answer : Combine multiple techniques for cross-validation:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromobenzyl and boronic acid groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
- Elemental Analysis : Quantify boron content (~4.8% theoretical for C₁₅H₁₆BBrN₂O₂) .
- FT-IR : B-O stretching at ~1340 cm⁻¹ and N-H bending at ~1600 cm⁻¹ .
Q. What role do substituents (e.g., bromine, methylamino groups) play in the compound’s reactivity?
- Methodological Answer :
- Bromine : Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura) and stabilizes intermediates via resonance .
- Methylamino Group : Modulates solubility in polar solvents (e.g., DMSO) and influences hydrogen-bonding interactions in biomolecular assays .
- Boronic Acid : Enables covalent binding to diols (e.g., saccharides) for sensor applications .
Advanced Research Questions
Q. How can reaction efficiency in Suzuki-Miyaura coupling be optimized for this compound?
- Methodological Answer : Use Design of Experiments (DoE) to optimize:
- Catalyst Loading : 0.5–2 mol% Pd(OAc)₂ with SPhos ligand for aryl bromide activation .
- Base : K₂CO₃ or CsF to maintain pH 9–11, preventing boronic acid self-condensation .
- Temperature : 90–110°C for aryl bromide activation without degrading the boronic acid moiety .
Monitor progress via HPLC with UV detection (λ = 254 nm) .
Q. How do discrepancies in reaction yields arise during synthesis, and how can they be resolved?
- Methodological Answer : Common issues:
- Boroxine Formation : Mitigate by using anhydrous solvents and inert atmospheres (N₂/Ar) .
- Low Coupling Efficiency : Replace Pd catalysts (e.g., PdCl₂(PPh₃)₂) or increase ligand concentration .
- Purification Losses : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients .
Q. What methodologies are used to analyze binding affinities with biomolecules (e.g., enzymes or saccharides)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip; measure dissociation constants (Kd) for diol-containing targets (e.g., glucose) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) at physiological pH .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon binding to proteins .
Q. How can kinetic studies elucidate the reaction mechanism of this compound in cross-coupling reactions?
- Methodological Answer :
- Pseudo-First-Order Conditions : Vary concentrations of one reactant (e.g., aryl halide) while keeping others in excess .
- Arrhenius Plot : Measure rate constants (k) at 60°C, 80°C, and 100°C to calculate activation energy (Eₐ) .
- Isotope Labeling : Use deuterated solvents (e.g., D₂O) to study proton transfer steps in boronate ester formation .
Q. How do structural analogs (e.g., 4-bromo-3-methylphenylboronic acid) compare in reactivity and selectivity?
- Methodological Answer :
- Comparative Table :
| Compound | Reactivity in Suzuki Coupling | Selectivity for Diols |
|---|---|---|
| Target Compound | High (k = 0.15 min⁻¹) | Moderate (Kd = 1.2 µM) |
| 4-Bromo-3-methylphenylboronic acid | Moderate (k = 0.08 min⁻¹) | Low (Kd = 5.6 µM) |
| 4-Methoxyphenylboronic acid | Low (k = 0.03 min⁻¹) | High (Kd = 0.3 µM) |
- Key Insight : Bromine enhances coupling efficiency, while methoxy groups improve diol binding .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability in aqueous solutions?
- Methodological Answer :
- pH-Dependent Stability : At pH < 7, boronic acids hydrolyze to borate esters; use buffered solutions (pH 7.4) for biological assays .
- Controlled Studies : Compare degradation rates via LC-MS in H₂O, PBS, and DMSO. Refute unstable claims by demonstrating >90% stability in PBS over 24 hours .
Q. Why do different studies report varying catalytic activity in cross-coupling reactions?
- Methodological Answer :
- Ligand Effects : Bulky ligands (e.g., XPhos) improve steric hindrance tolerance but reduce reaction rates .
- Substrate Purity : Impurities (e.g., residual Pd) from synthesis can artificially inflate activity; quantify via ICP-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
